2-(tert-Butyl)-1-methyl-1H-indole
CAS No.: 46275-90-5
Cat. No.: VC15991750
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46275-90-5 |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 2-tert-butyl-1-methylindole |
| Standard InChI | InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3 |
| Standard InChI Key | IXVWCFCTOYIGHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=CC=CC=C2N1C |
Introduction
2-(tert-Butyl)-1-methyl-1H-indole, also known as 2-tert-butyl-1-methyl-1H-indole, is a synthetic organic compound with the chemical formula C13H17N and a molecular weight of approximately 187.28 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a tert-butyl group at the 2-position and a methyl group at the 1-position of the indole ring distinguishes it from other indole derivatives.
Synthesis and Preparation
While direct synthesis methods for 2-(tert-Butyl)-1-methyl-1H-indole are not widely documented, indole derivatives can often be synthesized through methods like the Fischer indole synthesis or by modifying existing indole compounds. For instance, a related study demonstrates the use of trifluoromethanesulfonic acid (TfOH) to migrate substituents from the 3-position to the 2-position of indole rings, although this specific compound was not a favorable substrate due to its quaternary carbon .
Chemical Relevance
The compound's relevance in chemical synthesis lies in its potential as a building block for more complex molecules. Its tert-butyl and methyl substituents can influence the chemical properties and reactivity of the indole ring, making it useful for further derivatization.
Safety and Handling
Safety information for 2-(tert-Butyl)-1-methyl-1H-indole is limited, but handling should follow standard protocols for organic compounds. This includes wearing protective gear and ensuring proper ventilation when handling the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume